

Application Notes and Protocols for CRISPR- Cas9 Gene Editing Analysis

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Topic: Quantitative Analysis of CRISPR-Cas9 Gene Editing Outcomes using TIDE and TIDER

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering a powerful tool for precise genetic modification.[1][2] A critical step in any gene-editing workflow is the accurate quantification of editing efficiency and the identification of the resulting genetic modifications. This document provides detailed application notes and protocols for two widely used methods: TIDE (Tracking of Indels by Decomposition) and TIDER (Tracking of Insertion, Deletions, and Recombination events).[3][4][5] These Sanger sequencing-based methods offer a rapid, cost-effective, and informative alternative to more complex and expensive techniques like next-generation sequencing for the initial assessment of gene editing outcomes.

TIDE is designed to identify and quantify the frequency of insertions and deletions (indels) generated by the non-homologous end joining (NHEJ) repair pathway following a CRISPR-Cas9 induced double-strand break (DSB). TIDER is an extension of this method, tailored for assessing template-mediated editing events, such as point mutations, introduced via the homology-directed repair (HDR) pathway.

Core Concepts of CRISPR-Cas9 Gene Editing







The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as a molecular scissor to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. The gRNA is designed to be complementary to the target DNA sequence, ensuring the precision of the cut. Once the Cas9 protein creates a DSB, the cell's natural DNA repair mechanisms are activated.

There are two primary repair pathways:

- Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway. It
 often results in small random insertions or deletions (indels) at the site of the DSB, which can
 lead to frameshift mutations and gene inactivation.
- Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to
 precisely repair the break. Scientists can introduce an external DNA template with desired
 genetic changes, allowing for the insertion of specific sequences or the correction of
 mutations.

Quantitative Data Summary

The following table summarizes the key characteristics and outcomes of the TIDE and TIDER analysis methods.



Parameter	TIDE (Tracking of Indels by Decomposition)	TIDER (Tracking of Insertion, DEletions and Recombination events)
Primary Application	Quantification of non- templated insertions and deletions (indels) from NHEJ.	Quantification of templated mutations from HDR and non-templated indels.
Input Requirement	2 Sanger sequencing traces (control and experimental sample).	3 Sanger sequencing traces (control, experimental sample, and reference template).
Output	Quantitative spectrum of indels around the cut site, including their frequency and size.	Quantification of templated mutations and the spectrum of non-templated indels.
Typical Efficiency Range	Dependent on the specific guide RNA, cell type, and delivery method. TIDE provides the data to assess this.	Generally lower than NHEJ- mediated indels. TIDER helps to quantify the success of the HDR event.
Web Tool Availability	INVALID-LINK	INVALID-LINK

Experimental Protocols

Protocol 1: Sample Preparation for TIDE and TIDER Analysis

This protocol outlines the steps for generating the necessary PCR amplicons for subsequent Sanger sequencing and analysis.

1. Genomic DNA Isolation:

- Isolate genomic DNA from both the control (e.g., cells transfected with gRNA only or untransfected) and the experimental cell populations (transfected with Cas9 and gRNA, and for TIDER, also with the donor template).
- Standard DNA isolation kits or protocols like proteinase K and phenol/chloroform extraction can be used.



2. PCR Amplification:

- Design PCR primers to amplify a region of approximately 500-800 base pairs surrounding the CRISPR target site.
- Perform PCR amplification of the target locus from the genomic DNA of both control and experimental samples.
- For TIDER, a third PCR product is required as a reference for the templated edit. This can be generated by various methods, such as annealing two overlapping PCR products that contain the desired edit.

3. PCR Product Purification:

- Run an aliquot of the PCR products on a 1-2% agarose gel to verify the presence of a single, sharp band of the expected size.
- Purify the PCR products using a commercial PCR purification kit to remove primers, dNTPs, and other reaction components.

4. Sanger Sequencing:

- Send the purified PCR products for standard Sanger sequencing. Use the same forward or reverse primer for all samples to ensure consistency.
- For TIDE, you will have two sequencing reads (control and experimental).
- For TIDER, you will have three sequencing reads (control, experimental, and reference template).

Protocol 2: Data Analysis using the TIDE Web Tool

- 1. Access the TIDE Web Tool:
- Navigate to the TIDE website: --INVALID-LINK--.
- 2. Upload Sequencing Files:
- Select the "TIDE" analysis option.
- Upload the Sanger sequencing file (.ab1) from your control sample.
- Upload the Sanger sequencing file from your experimental sample.
- 3. Input Guide RNA Sequence:



- Enter the 20-nucleotide guide RNA sequence that targets the amplified region.
- 4. Run Analysis:
- Click the "Submit" button to initiate the analysis.
- 5. Interpret Results:
- The TIDE tool will provide a graphical representation and a table detailing the percentage of the population with indels, the size and frequency of the most common indels, and an overall editing efficiency score.

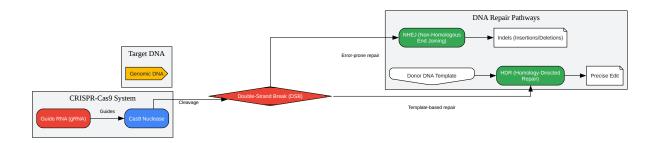
Protocol 3: Data Analysis using the TIDER Web Tool

- 1. Access the TIDER Web Tool:
- Navigate to the TIDE website: --INVALID-LINK--.
- 2. Upload Sequencing Files:
- Select the "TIDER" analysis option.
- Upload the Sanger sequencing file from your control sample.
- Upload the Sanger sequencing file from your experimental sample.
- Upload the Sanger sequencing file from your reference template.
- 3. Input Guide RNA Sequence:
- Enter the 20-nucleotide guide RNA sequence.
- 4. Define the Allele of Interest:
- Specify the exact sequence of the desired templated edit.
- 5. Run Analysis:
- Submit the data for analysis.
- 6. Interpret Results:



• TIDER will output the percentage of the desired templated edit (HDR efficiency), the percentage of non-templated indels (NHEJ efficiency), and the percentage of unedited alleles.

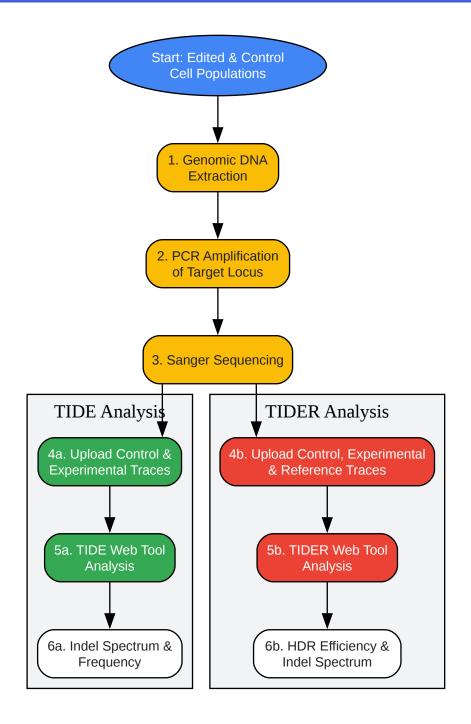
Visualizations



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Caption: Mechanism of CRISPR-Cas9 gene editing and subsequent DNA repair pathways.





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Caption: Workflow for TIDE and TIDER analysis of CRISPR-Cas9 editing.

Safety and Efficacy Considerations

While CRISPR-Cas9 is a powerful tool, ensuring its safety and efficacy is paramount, especially in therapeutic applications.



- Off-Target Effects: One of the primary safety concerns is the potential for the Cas9 nuclease
 to cut at unintended sites in the genome that are similar to the target sequence. Careful
 design of the gRNA is crucial to minimize off-target effects.
- Delivery Methods: The efficiency and safety of CRISPR-Cas9 delivery are critical. Various
 methods are being explored, including viral vectors (e.g., adeno-associated viruses) and
 non-viral methods like lipid nanoparticles. Each method has its own advantages and
 potential risks, such as immunogenicity.
- Long-Term Effects: For therapeutic applications, understanding the long-term effects of gene
 editing is essential. Preclinical studies in animal models are crucial for assessing long-term
 safety and efficacy.
- Clinical Trials: Numerous clinical trials are underway to evaluate the safety and efficacy of CRISPR-based therapies for a range of diseases, including sickle cell disease, betathalassemia, and certain types of cancer.

Conclusion

TIDE and TIDER are invaluable tools for researchers using CRISPR-Cas9 gene editing. They provide a straightforward and quantitative assessment of editing outcomes, enabling the rapid optimization of experimental conditions and the validation of editing strategies. By following the detailed protocols and understanding the underlying principles of CRISPR-Cas9, researchers can effectively harness the power of this technology for both basic research and the development of novel therapeutics.

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- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9 Gene Editing Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681314#tidembersat-application-in-crispr-cas9-gene-editing]

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